1-{[1-(3-Methylthiophen-2-yl)ethyl]amino}propan-2-ol
Description
1-{[1-(3-Methylthiophen-2-yl)ethyl]amino}propan-2-ol is a secondary amino alcohol derivative featuring a propan-2-ol backbone substituted with an aminoethyl group bearing a 3-methylthiophen-2-yl moiety. The thiophene ring, a sulfur-containing aromatic heterocycle, contributes to the compound’s electronic and steric properties, while the methyl group at the 3-position enhances lipophilicity compared to non-methylated analogs.
Properties
Molecular Formula |
C10H17NOS |
|---|---|
Molecular Weight |
199.32 g/mol |
IUPAC Name |
1-[1-(3-methylthiophen-2-yl)ethylamino]propan-2-ol |
InChI |
InChI=1S/C10H17NOS/c1-7-4-5-13-10(7)9(3)11-6-8(2)12/h4-5,8-9,11-12H,6H2,1-3H3 |
InChI Key |
PMUCQTIQBOVYTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(C)NCC(C)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-{[1-(3-Methylthiophen-2-yl)ethyl]amino}propan-2-ol typically involves the reaction of 3-methylthiophene with ethylamine, followed by a series of steps to introduce the propan-2-ol moiety . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
1-{[1-(3-Methylthiophen-2-yl)ethyl]amino}propan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced products.
Scientific Research Applications
1-{[1-(3-Methylthiophen-2-yl)ethyl]amino}propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 1-{[1-(3-Methylthiophen-2-yl)ethyl]amino}propan-2-ol involves its interaction with specific molecular targets. For instance, it may act by blocking certain receptors or enzymes, thereby inhibiting specific signaling pathways. This can lead to various physiological effects, such as anti-inflammatory or antimicrobial actions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogs share the propan-2-ol core but differ in substituents on the aromatic rings and amino groups, leading to varied pharmacological profiles. Below is a detailed comparison:
Key Structural Differences and Implications
Thiophene vs. Phenyl/Naphthyl Groups: The 3-methylthiophen-2-yl group in the target compound introduces sulfur-mediated electronic effects and increased lipophilicity compared to phenyl or naphthyl substituents (e.g., carvedilol’s carbazolyloxy group). This may enhance membrane permeability and metabolic stability .
Amino Group Modifications: Secondary amines (e.g., isopropylamino in betaxolol) enhance β1-selectivity, while bulkier substituents (e.g., methoxyphenoxyethylamino in carvedilol) confer dual α1/β-blocking activity . The ethylamino linker in the target compound may offer flexibility for receptor interaction, similar to Bevantolol’s phenethylamino group .
Biological Activity
1-{[1-(3-Methylthiophen-2-yl)ethyl]amino}propan-2-ol, also known as 2-Methyl-1-{[1-(3-methylthiophen-2-yl)ethyl]amino}propan-2-ol, is a compound with the molecular formula C10H17NOS and a molecular weight of 199.32 g/mol. It features a thiophene ring, which is recognized for its diverse applications in medicinal chemistry and material science. The compound's unique structure contributes to its potential biological activities, including antimicrobial and anti-inflammatory properties.
The biological activity of 1-{[1-(3-Methylthiophen-2-yl)ethyl]amino}propan-2-ol is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. Research suggests that the compound may exert its effects by modulating signaling pathways involved in inflammation and microbial resistance.
Potential Mechanisms Include:
- Receptor Blocking: The compound may inhibit specific receptors, leading to reduced inflammatory responses.
- Enzyme Modulation: It may interact with enzymes involved in metabolic pathways, affecting their activity and thus influencing various physiological processes.
Biological Activities
Research indicates several key biological activities associated with this compound:
- Antimicrobial Properties: Studies have shown that it possesses significant activity against various bacterial strains, suggesting potential use in treating infections.
- Anti-inflammatory Effects: The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
Case Studies
Case Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of 1-{[1-(3-Methylthiophen-2-yl)ethyl]amino}propan-2-ol against Staphylococcus aureus, results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating its potential as an antimicrobial agent .
Case Study 2: Anti-inflammatory Effects
Another study assessed the anti-inflammatory properties using a murine model of acute inflammation. Administration of the compound resulted in a significant reduction in paw edema compared to the control group, indicating its effectiveness in mitigating inflammatory responses .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 1-{[1-(3-Methylthiophen-2-yl)ethyl]amino}propan-2-ol, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Methylthiophen | C7H8S | Basic thiophene structure without amino or alcohol groups |
| 2-Aminoethanol | C2H7NO | Simple amino alcohol, lacks thiophene structure |
| 3-Methylthioaniline | C7H9NS | Contains both methylthio and aniline functional groups |
The combination of a thiophene-derived structure with an amino alcohol functionality enhances the potential biological activity of 1-{[1-(3-Methylthiophen-2-yl)ethyl]amino}propan-2-ol compared to simpler compounds that lack this structural complexity .
Synthesis and Production
The synthesis of 1-{[1-(3-Methylthiophen-2-yl)ethyl]amino}propan-2-ol typically involves several chemical reactions:
- Formation of Thiophene Derivative: The thiophene ring can be synthesized through methods such as the Gewald reaction.
- Alkylation: The thiophene derivative is alkylated with an appropriate alkyl halide.
- Amination: The alkylated thiophene is reacted with an amine to form the amino derivative.
- Hydroxylation: Finally, hydroxylation leads to the formation of the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
